3,6-Dichloro-N-[2-methoxy-1-(5-methylfuran-2-YL)ethyl]pyridine-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyridine ring and a furan ring connected by an ethyl chain. The pyridine ring is substituted with two chlorine atoms and a carboxamide group, while the furan ring has a methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-rich furan ring, the electron-deficient pyridine ring, and the various functional groups. For example, the chloro groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the nonpolar aromatic rings could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Novel Synthetic Approaches
Research has developed methods for synthesizing complex heterocyclic compounds, which are crucial in medicinal chemistry for their potential biological activities. For instance, Bakhite et al. (2005) detailed the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, leveraging ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates as key intermediates. These compounds are synthesized through reactions with carbonyl compounds, leading to tetrahydropyridothienopyrimidine derivatives with potential for further biological application (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial and Anti-inflammatory Agents
The development of novel antimicrobial and anti-inflammatory agents is a significant area of research. Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, showing COX-2 inhibition, analgesic, and anti-inflammatory activities. This study emphasizes the potential of structurally novel compounds for therapeutic use (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Catalytic Syntheses and Reactions
Catalysis plays a crucial role in the efficient synthesis of complex organic molecules. Bacchi et al. (2005) reported on the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to various heterocyclic derivatives. Such catalytic methods enable the formation of compounds that could be further explored for scientific research applications (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Potential for New Therapeutics
The search for new therapeutic agents often involves the exploration of novel chemical scaffolds. Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showcasing the therapeutic potential of novel chemical entities in modulating biological pathways related to disease states (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, & Thomason, 2016).
Future Directions
Properties
IUPAC Name |
3,6-dichloro-N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-8-3-5-11(21-8)10(7-20-2)17-14(19)13-9(15)4-6-12(16)18-13/h3-6,10H,7H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPUNLFDTAQEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(COC)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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